3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.: 130049-82-0
VCID: VC20777365
InChI: InChI=1S/C11H15ClN2O2/c1-7-8(4-5-12)11(16)14-6-2-3-9(15)10(14)13-7/h9,15H,2-6H2,1H3
SMILES: CC1=C(C(=O)N2CCCC(C2=N1)O)CCCl
Molecular Formula: C11H15ClN2O2
Molecular Weight: 242.7 g/mol

3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

CAS No.: 130049-82-0

Cat. No.: VC20777365

Molecular Formula: C11H15ClN2O2

Molecular Weight: 242.7 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one - 130049-82-0

Specification

CAS No. 130049-82-0
Molecular Formula C11H15ClN2O2
Molecular Weight 242.7 g/mol
IUPAC Name 3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one
Standard InChI InChI=1S/C11H15ClN2O2/c1-7-8(4-5-12)11(16)14-6-2-3-9(15)10(14)13-7/h9,15H,2-6H2,1H3
Standard InChI Key JKVUGXRJSYRXFN-UHFFFAOYSA-N
SMILES CC1=C(C(=O)N2CCCC(C2=N1)O)CCCl
Canonical SMILES CC1=C(C(=O)N2CCCC(C2=N1)O)CCCl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator